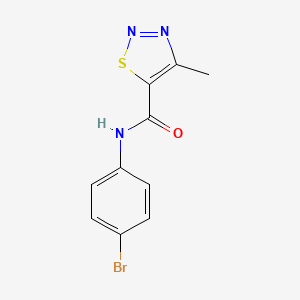

N-(4-bromophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3OS/c1-6-9(16-14-13-6)10(15)12-8-4-2-7(11)3-5-8/h2-5H,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWDMJNYWVVFDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-bromoaniline with appropriate thiadiazole precursors under controlled conditions. One common method includes the cyclization of 4-bromoaniline with thiosemicarbazide in the presence of an oxidizing agent to form the thiadiazole ring . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include substituted phenyl derivatives, oxidized or reduced thiadiazole compounds, and biaryl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: It has shown potential anticancer properties, particularly against breast cancer cell lines.

Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the biosynthesis of certain bacterial lipids, thereby exhibiting antimicrobial activity . In cancer cells, it interferes with cell proliferation pathways, leading to apoptosis and reduced tumor growth .

Comparison with Similar Compounds

Structural and Functional Analogues

N-(3-Chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- Molecular Formula : C₁₁H₁₀ClN₃OS

- Key Features : Substitution at the phenyl ring with 3-chloro and 4-methyl groups.

- Properties: Smaller halogen (Cl vs. Br) reduces steric bulk and electron-withdrawing effects.

- Comparison : The chloro-methyl substitution may lower binding affinity to mammalian targets compared to the bromophenyl analog due to reduced lipophilicity and electronic effects.

BTP2 (N-(4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide)

- Molecular Formula : C₁₆H₁₁F₆N₅OS

- Key Features : Trifluoromethyl-pyrazole substituent on the phenyl ring.

- Biological Activity : Potent SOCE inhibitor, blocking calcium influx in endothelial colony-forming cells (ECFCs) and Jurkat T cells .

- Comparison : The trifluoromethyl-pyrazole group enhances selectivity for SOCE inhibition, likely due to stronger electron-withdrawing effects and steric interactions with ion channels. The bromophenyl analog may lack this specificity.

N-{[1-(Dimethylsulfamoyl)-4-piperidinyl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide

- Molecular Formula : C₁₂H₂₁N₅O₃S₂

- Key Features : Piperidinylmethyl-sulfamoyl substituent.

- Properties : Increased molecular weight (347.45 g/mol) and solubility due to the polar sulfamoyl group.

Pyridazinone Derivatives (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide)

- Key Features: Pyridazinone core instead of thiadiazole.

- Biological Activity : FPR2 agonist, inducing calcium mobilization and chemotaxis in human neutrophils .

- Comparison: Replacement of the thiadiazole with pyridazinone shifts activity toward FPR2 agonism, highlighting the critical role of the heterocyclic core in receptor specificity.

Key Findings and Implications

Substituent Effects: Bromine vs. Trifluoromethyl Groups (BTP2): Improve target selectivity and potency via strong electron-withdrawing effects .

Heterocyclic Core: Thiadiazole vs. Pyridazinone: The thiadiazole core may favor SOCE inhibition, while pyridazinone derivatives target FPRs .

Synthetic Feasibility : Microwave methods enable scalable production, but bromine’s steric effects may require optimization .

Biological Activity

N-(4-bromophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that has gained attention in various fields due to its notable biological activities. This article explores its antimicrobial, antifungal, and anticancer properties, supported by research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a thiadiazole ring , which is known for its diverse pharmacological properties. The presence of the bromophenyl group enhances its reactivity and potential biological interactions. The synthesis typically involves the reaction of 4-bromoaniline with thiadiazole precursors under controlled conditions, often utilizing oxidizing agents to facilitate cyclization.

Antimicrobial and Antifungal Properties

This compound exhibits significant antimicrobial and antifungal activities. Research indicates that this compound can inhibit the growth of various bacterial strains and fungi, making it a promising candidate for antibiotic development. The mechanism of action involves the inhibition of bacterial lipid biosynthesis, which is crucial for maintaining cell integrity .

Anticancer Activity

The compound has shown potential anticancer properties , particularly against breast cancer cell lines such as MCF-7 (estrogen-dependent) and MDA-MB-231 (estrogen-independent). In studies, it was found to reduce DNA biosynthesis in these cell lines significantly. The anticancer mechanism appears to involve the activation of caspases, which are essential for apoptosis .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | Yes | Yes | Thiadiazole ring structure |

| N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide | Yes | Moderate | Thiazole derivative |

| N-(4-bromophenyl)sulfonylbenzoyl-L-valine | Moderate | Low | Sulfonyl group presence |

The above table illustrates how this compound stands out due to its potent biological activities compared to similar compounds.

Case Studies and Research Findings

- Antimicrobial Study : A study demonstrated that this compound exhibited effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics .

- Anticancer Evaluation : In vitro tests showed that at a concentration of 100 µM, the compound reduced cell viability in MCF-7 cells by approximately 70%. Flow cytometry analysis confirmed that the compound induces apoptosis via caspase activation .

- Structure-Activity Relationship (SAR) : Further investigations into SAR revealed that modifications on the thiadiazole ring could enhance or diminish biological activity. For instance, substituents at specific positions on the ring were correlated with increased anticancer efficacy .

Q & A

Basic Research Questions

Q. What spectroscopic methods are critical for characterizing N-(4-bromophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?

- Answer : The compound’s structure is validated using 1H/13C NMR to identify proton and carbon environments, IR spectroscopy to detect functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹), and mass spectrometry for molecular weight confirmation. For crystallographic validation, X-ray diffraction (using SHELX programs for refinement) resolves bond lengths and angles .

Q. What are the standard synthetic routes for thiadiazole-5-carboxamide derivatives?

- Answer : Synthesis typically involves:

- Coupling reactions : Amide bond formation between 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride and 4-bromoaniline.

- Optimization : Solvent choice (e.g., DMSO or acetonitrile), temperature control (60–80°C), and reaction time (6–12 hours) to maximize yield (70–85%) .

- Microwave-assisted synthesis reduces reaction time by 50% compared to conventional heating .

Advanced Research Questions

Q. How can contradictory reports on the biological activity of this compound be resolved?

- Answer : Discrepancies in antimicrobial or anticancer activity may arise from:

- Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cancer cell lines (e.g., MCF-7 vs. HeLa).

- Purity : HPLC analysis (>98% purity) ensures reproducibility.

- Structural analogs : Compare activity with derivatives (e.g., N-(4-ethylpyridin-2-yl) analogs) to identify SAR trends .

Q. What experimental strategies validate the role of this compound in Store-Operated Calcium Entry (SOCE) inhibition?

- Answer :

- Calcium imaging : Use Fluo-4 AM dye in endothelial cells to measure SOCE inhibition. Pre-incubate with 20 μM compound (similar to BTP2 protocols) .

- Controls : Compare with known SOCE inhibitors (e.g., YM-58483) and CRISPR-edited ORAI1-knockout cells.

- Dose-response curves : Determine IC50 values under varying Ca²⁺ concentrations .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Answer :

- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., carbonic anhydrase) or receptors. Prioritize binding pockets with high complementarity to the bromophenyl group.

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories.

- QSAR models : Corrogate electronic (Hammett σ) and steric (molar refractivity) parameters with activity data from analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.